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molecular formula C8H12O4 B8621148 1,4,8,11-Tetraoxadispiro[4.1.4~7~.1~5~]dodecane CAS No. 430-25-1

1,4,8,11-Tetraoxadispiro[4.1.4~7~.1~5~]dodecane

Cat. No. B8621148
M. Wt: 172.18 g/mol
InChI Key: QHONFILZFKDCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05360937

Procedure details

4.56 g of 1,1,3,3-tetramethoxycyclobutane (content 96.7 percent, 25 mmol) in 19.7 g of ethanediol was heated to 135° C. Thus, first the main separation of the resulting methanol at normal pressure and then (after 2 hours) the rest of the readily volatile components were distilled off at 200 mbar. The product crystallized out from the residue during cooling to room temperature and was filtered off and dried at 20° C./0,005 mbar. The yield of product was 2.11 g, with a content (GC) of 82.8 percent, which corresponds to 40.6 percent of theory. Other data concerning the product is:
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([O:11][CH3:12])[CH2:6][C:5]([O:9][CH3:10])([O:7][CH3:8])[CH2:4]1>C(O)(O)C>[O:11]1[C:3]2([CH2:6][C:5]3([O:7][CH2:8][CH2:10][O:9]3)[CH2:4]2)[O:2][CH2:1][CH2:12]1

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
COC1(CC(C1)(OC)OC)OC
Name
Quantity
19.7 g
Type
solvent
Smiles
C(C)(O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thus, first the main separation of the resulting methanol at normal pressure
DISTILLATION
Type
DISTILLATION
Details
(after 2 hours) the rest of the readily volatile components were distilled off at 200 mbar
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product crystallized out from the residue
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried at 20° C./0,005 mbar

Outcomes

Product
Name
Type
Smiles
O1CCOC12CC1(OCCO1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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